molecular formula C20H19N3O3S B11459678 7-(3,4-dimethoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-(3,4-dimethoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11459678
M. Wt: 381.4 g/mol
InChI Key: ICZMBJXRVIFWCM-UHFFFAOYSA-N
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Description

7-(3,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique bicyclic structure, which includes a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method includes the use of 3,4-dimethoxybenzaldehyde and phenylhydrazine as starting materials. These reactants undergo a series of condensation and cyclization reactions in the presence of catalysts such as acetic acid or sulfuric acid to form the desired thiazolopyridine structure .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can possess different chemical and biological properties .

Scientific Research Applications

7-(3,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Similar bicyclic structure but with a pyrimidine ring instead of a pyridine ring.

    Benzothiazoles: Contain a benzene ring fused to a thiazole ring.

    Phenylthiazoles: Feature a phenyl group attached to a thiazole ring.

Uniqueness

7-(3,4-DIMETHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific substitution pattern and the presence of both methoxy and phenylamino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

2-anilino-7-(3,4-dimethoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C20H19N3O3S/c1-25-15-9-8-12(10-16(15)26-2)14-11-17(24)22-19-18(14)27-20(23-19)21-13-6-4-3-5-7-13/h3-10,14H,11H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

ICZMBJXRVIFWCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=N3)NC4=CC=CC=C4)OC

Origin of Product

United States

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